A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Octadecane (n-Octadecane-d38)
A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Octadecane (n-Octadecane-d38)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical characteristics of deuterated octadecane (B175841) (n-octadecane-d38), a perdeuterated long-chain alkane. This document is intended to be a valuable resource for professionals in research, scientific analysis, and drug development who utilize deuterated compounds for applications such as isotopic labeling, neutron scattering, and as internal standards in mass spectrometry. The guide details essential physical properties, provides comprehensive experimental protocols for their synthesis and characterization, and includes visual workflows to elucidate the key processes.
Core Physical Properties: A Comparative Analysis
The substitution of hydrogen (protium) with its heavier isotope, deuterium (B1214612), imparts subtle yet significant changes to the physicochemical properties of organic molecules. These alterations primarily stem from the increased mass of deuterium, which affects bond vibrational energies and, consequently, intermolecular interactions. The following tables summarize the key physical properties of n-octadecane-d38 and its non-deuterated counterpart, n-octadecane, for comparative analysis.
Table 1: General and Physical Properties of Deuterated and Non-Deuterated Octadecane
| Property | Deuterated Octadecane (C₁₈D₃₈) | n-Octadecane (C₁₈H₃₈) |
| Molecular Formula | C₁₈D₃₈ | C₁₈H₃₈ |
| Molecular Weight | 292.73 g/mol [1] | 254.49 g/mol [2] |
| CAS Number | 16416-31-2[1] | 593-45-3[2] |
| Physical Form | Colorless liquid or solid[1] | White crystals or powder (solid) |
Table 2: Thermal and Optical Properties of Deuterated and Non-Deuterated Octadecane
| Property | Deuterated Octadecane (C₁₈D₃₈) | n-Octadecane (C₁₈H₃₈) | Conditions |
| Melting Point | ~32.2 °C (estimated)¹ | 28 to 30 °C | Atmospheric Pressure |
| Boiling Point | 316.3 °C | 317 °C | 760 mmHg |
| Density | 0.898 g/mL | 0.777 g/mL | at 25 °C |
| Refractive Index | 1.437 | 1.4390 | at 20 °C |
| Flash Point | 165.6 °C | ~166 °C | - |
| Vapor Pressure | 0.000769 mmHg | - | at 25°C |
¹The melting point of deuterated octadecane is estimated based on the observed linear relationship between the melting point difference (ΔTm) of hydrogenated and deuterated n-alkanes and the melting point (Tm) of the hydrogenated n-alkane (ΔTm ≈ 0.014 * Tm(K)). For n-octadecane with a melting point of ~302 K, the estimated increase is approximately 4.2 K.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of deuterated octadecane.
Synthesis of Perdeuterated n-Octadecane via Catalytic Hydrogen-Deuterium Exchange
This protocol describes a widely used method for the synthesis of perdeuterated n-alkanes.
Materials:
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n-Octadecane
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Deuterium gas (D₂)
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Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) catalyst
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High-pressure reactor
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Appropriate solvents for purification (e.g., hexane)
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Filtration apparatus
Procedure:
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Reactor Setup: A high-pressure reactor is charged with n-octadecane and a catalytic amount of Pt/C or Pd/C.
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Deuterium Introduction: The reactor is sealed and purged with deuterium gas to remove any residual air. It is then pressurized with deuterium gas to the desired pressure.
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Reaction Conditions: The reactor is heated to a temperature typically ranging from 190-200°C. The reaction mixture is stirred vigorously to ensure efficient contact between the substrate, catalyst, and deuterium gas. The reaction is maintained at this temperature for a prolonged period (e.g., 24-72 hours) to facilitate complete hydrogen-deuterium exchange.
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Work-up and Purification:
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After cooling the reactor to room temperature, the excess deuterium gas is carefully vented.
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The reaction mixture is diluted with a non-polar solvent such as hexane (B92381).
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The catalyst is removed by filtration through a pad of celite or a suitable filter membrane.
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The solvent is removed from the filtrate under reduced pressure to yield the crude deuterated octadecane.
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Further purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent to obtain high-purity n-octadecane-d38.
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Characterization of Deuterated Octadecane
This protocol outlines the use of GC-MS to determine the isotopic enrichment of deuterated octadecane.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS).
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A non-polar capillary column (e.g., HP-5MS or equivalent).
Procedure:
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Sample Preparation: A dilute solution of the synthesized deuterated octadecane is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
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GC Method:
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Injector Temperature: 250°C
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Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 300°C, and held for 5 minutes. This program should be optimized to ensure good separation and peak shape.
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MS Method:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 50 to 400.
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Data Analysis:
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The mass spectrum of the eluting peak corresponding to octadecane is analyzed.
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The molecular ion (M⁺) peak for perdeuterated octadecane (C₁₈D₃₈) is expected at m/z 292.7.
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The isotopic distribution of the molecular ion cluster is examined to determine the percentage of deuterium incorporation. The relative intensities of ions corresponding to partially deuterated species are used to calculate the overall isotopic purity.
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This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of deuteration.
Instrumentation:
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High-field NMR spectrometer.
Procedure:
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Sample Preparation: An accurately weighed amount of the deuterated octadecane sample is dissolved in a suitable non-deuterated solvent (e.g., chloroform (B151607) or benzene) in an NMR tube. A known amount of an internal standard with a well-defined proton signal can be added for quantification.
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¹H NMR Spectroscopy:
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A standard proton NMR spectrum is acquired.
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The residual proton signals in the deuterated sample are integrated.
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By comparing the integral of the residual proton signals to the integral of the internal standard, the amount of remaining protium (B1232500) can be quantified, and thus the deuterium enrichment can be calculated.
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²H (Deuterium) NMR Spectroscopy:
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A deuterium NMR spectrum is acquired.
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The spectrum will show signals corresponding to the different deuterium environments in the molecule.
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The integrals of these signals can be used to confirm the presence and relative abundance of deuterium at different positions. For quantitative analysis, a reference material with a known deuterium concentration is typically used.
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Visualizations
The following diagrams illustrate the key workflows described in this guide.
References
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- 2. <h1 itemprop="name"><font size="2" face="verdana,arial,helvetica,sans-serif">Octadecane</font></h1><h2 itemprop="description"><font size="2" face="verdana,arial,helvetica,sans-serif">99% </font>< [nacchemical.com]
